Thonzonium

Description

Thonzonium is a monocationic surface-active agent with surfactant and detergent properties. It is widely used as an additive to in ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the administered medication. A common pharmaceutical formulation of this compound bromide is cortisporin-TC ear drops. It is also reported that this compound also confers an antifungal property and antiresorptive effect on bone.

Propriétés

Key on ui mechanism of action |

Thonzonium bromide is a suface-active agent added in nasal and ear drops that potentiates and lenghten the time of skin contact with the active compounds and penetration through the cellular debris. Thonzonium bromide uncouples vacuolar ATPase in pathogenic fungi such as *Candida albicans* and inhibit cell growth in vitro. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path. Disruption of the essential pump function prevents redistribution of cytosolic protons into the vacuolar lumen, resulting in acidification of the cytosol and cell death. A study reports that thonzonium bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. It is shown to block the RANKL-induced activation of NF-jB, ERK and c-Fos as well as the induction of NFATc1 which is essential for OC formation. It also disrupted F-actin ring formation resulting in disturbances in cytoskeletal structure in mature OCs during bone resorption. |

|---|---|

Numéro CAS |

25466-36-8 |

Formule moléculaire |

C32H55N4O+ |

Poids moléculaire |

511.8 g/mol |

Nom IUPAC |

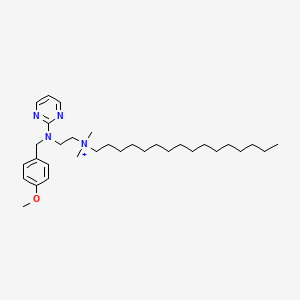

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium |

InChI |

InChI=1S/C32H55N4O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30/h19-25H,5-18,26-29H2,1-4H3/q+1 |

Clé InChI |

IOYZYMQFUSNATM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

SMILES canonique |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |

melting_point |

91.5 |

Autres numéros CAS |

25466-36-8 |

Solubilité |

Soluble |

Origine du produit |

United States |

Foundational & Exploratory

Thonzonium Bromide: An In-Depth Guide to its Mechanism of Action on Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzonium bromide is a monocationic quaternary ammonium compound recognized for its potent surfactant and detergent properties.[1] Historically, it has been utilized as a critical excipient in otic and nasal pharmaceutical preparations to enhance the penetration and dispersion of active pharmaceutical ingredients (APIs) by reducing surface tension and disrupting cellular debris.[1][2][3] Its chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, gives it an amphiphilic nature that governs its interaction with biological interfaces.[1][4]

Beyond its role as a formulation aid, this compound bromide exhibits intrinsic biological activities, including antifungal, antiresorptive, and cytotoxic effects.[4] These activities stem from a multifaceted mechanism of action that begins at the cell membrane. This technical guide provides a detailed exploration of this compound bromide's core mechanisms of action on cell membranes, integrating quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Physicochemical Properties and Surfactant Action

The efficacy of this compound bromide is fundamentally rooted in its physicochemical characteristics, which dictate its behavior as a cationic surfactant.[1] This property is central to its ability to lower surface tension and interact with biological membranes.[1][5]

Core Physicochemical Data

A summary of this compound bromide's key physicochemical properties is presented below. These values are critical for formulation development, solubility determination, and predicting its interaction with biological systems.

| Property | Value | Source(s) |

| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [1] |

| CAS Number | 553-08-2 | [1] |

| Molecular Formula | C₃₂H₅₅BrN₄O | [1][4] |

| Molecular Weight | 591.7 g/mol | [1] |

| Melting Point | 91.5 °C | [1] |

| Water Solubility | ≥62.1 mg/mL | [1][6] |

| Ethanol Solubility | ≥121.2 mg/mL | [1][6] |

| DMSO Solubility | ≥53.5 mg/mL | [1][6] |

| cLogP | 3.53 - 4.92 (Predicted) | [1][4] |

Surfactant-Mediated Membrane Interaction

As a cationic surfactant, this compound bromide's primary interaction with cell membranes is physical. Its amphiphilic molecules align at the lipid-water interface, disrupting the organized structure of the lipid bilayer.[4][7] This leads to several effects that enhance drug delivery and contribute to its biological activity:

-

Wetting and Spreading: By reducing the surface tension of a formulation, it allows for more even spreading over biological surfaces.[1]

-

Membrane Fluidization: It interacts with the negatively charged components of cell membranes, leading to a temporary and reversible disruption of the lipid bilayer. This fluidization increases the membrane's permeability.[1][7]

-

Interaction with Keratin: In the stratum corneum, its cationic nature allows it to interact with negatively charged keratin fibrils, which can cause swelling and create more permeable pathways for drug molecules.[7]

Biochemical Mechanisms of Action

Beyond its physical surfactant properties, this compound bromide exerts potent biological effects through specific interactions with membrane-associated proteins and signaling pathways.

Inhibition of Vacuolar H+-ATPase (V-ATPase)

A primary molecular target of this compound bromide is the V-ATPase proton pump, which is crucial for maintaining pH homeostasis in cellular compartments like vacuoles and lysosomes.[4][6]

-

Mechanism: this compound bromide is a V-ATPase inhibitor that uncouples the pump's function.[2][4][6] It blocks proton transport without inhibiting ATP hydrolysis.[2][6] This interaction is believed to involve the tether of subunit 'a' (Vph1p) of the membrane-bound V0 domain, which forms the proton transport path.[2]

-

Consequence: The disruption of V-ATPase function prevents the movement of protons from the cytosol into vacuoles, leading to acidification of the cytosol and subsequent cell death.[2] This mechanism is central to its antifungal and cytotoxic activities.[2][8]

Modulation of the RANKL Signaling Pathway

This compound bromide has been shown to have antiresorptive effects on bone by interfering with the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which is essential for the formation of osteoclasts (cells that degrade bone tissue).[2][9]

-

Mechanism: It blocks the RANKL-induced activation of key downstream signaling molecules, including NF-κB, ERK, and c-Fos.[2][9] It also prevents the induction of NFATc1, a master transcription factor for osteoclast formation.[2][9]

-

Consequence: This blockade inhibits osteoclast formation and disrupts the F-actin ring structure in mature osteoclasts, which is necessary for bone resorption.[2][9]

Effects on Mitochondrial Membranes and Function

Recent studies in malignant pleural mesothelioma (MPM) cells have revealed that this compound bromide also targets mitochondrial function.[10][11]

-

Mechanism: It acts as a mitochondrial uncoupler, affecting Ca²+ homeostasis in both mitochondrial and cytosolic compartments.[10][11] This action disrupts mitochondrial respiration and subsequent ATP production.[10] It also leads to the suppression of ERK1/2 phosphorylation and an increase in p38 phosphorylation.[10]

-

Consequence: The disruption of mitochondrial function contributes significantly to its cytotoxic and anti-proliferative effects against cancer cells.[10]

Quantitative Data on Biological Activity

The biological effects of this compound bromide have been quantified in various in vitro systems. The following table summarizes key data points related to its inhibitory and cytotoxic concentrations. It is important to note that these values can vary based on the specific cell line, assay conditions, and exposure time.[8]

| Cell Type / Target | Assay / Endpoint | Effective Concentration | Source(s) |

| Vacuolar Membrane Vesicles | Proton Transport Inhibition | EC₅₀ = 69 µM | [6][9][12] |

| Yeast (S. cerevisiae) | Growth Inhibition | 10 µM (inhibition begins) | [6][8][12] |

| Yeast (S. cerevisiae) | Growth Inhibition | 50-100 µM (complete inhibition) | [6][8][12] |

| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay / Proliferation | 1 µM (tested concentration) | [8] |

| SARS-CoV-2 3CL Protease | Enzyme Inhibition | Kᵢ = 2.62 µM | [13] |

| SARS-CoV-2 3CL Protease | Enzyme Inhibition | IC₅₀ = 2.04 - 9.60 µM | [13] |

Key Experimental Protocols

This section provides methodologies for key experiments used to characterize the membrane-related activities of this compound bromide.

General Workflow for In Vitro Cytotoxicity Assessment

A standardized workflow is crucial for determining the cytotoxic potential of this compound bromide against a specific cell line.

V-ATPase Proton Transport Assay

This protocol assesses the direct inhibitory effect of this compound bromide on V-ATPase-mediated proton pumping.[4][6]

-

Objective: To measure the dose-dependent inhibition of proton transport into purified vacuolar membrane vesicles.

-

Materials:

-

Purified vacuolar membrane vesicles (e.g., from yeast).

-

This compound bromide stock solution.

-

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe.

-

Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄).

-

ATP stock solution.

-

Spectrofluorometer (Excitation: 410 nm, Emission: 490 nm).

-

-

Methodology:

-

Incubate a known quantity of purified vacuolar membrane vesicles (e.g., 10 µg of protein) with the desired concentrations of this compound bromide for 10 minutes on ice.[4][6]

-

Add the vesicle suspension to the assay buffer containing ACMA in a cuvette and record the baseline fluorescence.[4]

-

Initiate the proton transport reaction by adding ATP (e.g., to 0.5 mM).[4][6]

-

Monitor the quenching of ACMA fluorescence, which indicates proton transport into the vesicles.[4][6]

-

Calculate the initial velocities of proton transport (e.g., for the first 15 seconds) following ATP addition.[6]

-

Plot the inhibition of proton transport against the this compound bromide concentration to determine the EC₅₀ value.

-

In Vitro Permeation Assay using Franz Diffusion Cells

This protocol is used to quantify the permeation-enhancing effect of this compound bromide on a topical formulation.[7]

-

Objective: To assess the effect of this compound bromide on the flux of an API across a skin membrane.

-

Materials:

-

Vertical Franz diffusion cells.

-

Excised human or animal skin (e.g., porcine ear skin).

-

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Test formulations (with and without this compound bromide).

-

Magnetic stirrer and water bath.

-

HPLC or other suitable analytical method for API quantification.

-

-

Methodology:

-

Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain at 37°C.

-

Apply a defined amount of the test formulation to the skin surface in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

-

Analyze the samples to determine the concentration of the permeated API.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) versus time. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot and calculate the Enhancement Ratio (ER) by dividing the Jss of the this compound bromide formulation by the Jss of the control.[7]

-

Conclusion

This compound bromide's mechanism of action on cell membranes is a complex interplay of physical disruption and specific biochemical interactions. Its foundational property as a cationic surfactant allows it to fluidize the lipid bilayer, enhancing the permeability and delivery of co-formulated drugs.[1][7] This physical action is complemented by potent, targeted biochemical effects, including the uncoupling of the V-ATPase proton pump and the modulation of critical cellular signaling pathways like RANKL and ERK/p38.[4][9][10] These combined mechanisms are responsible for its broad biological activities, from its role as a pharmaceutical excipient to its demonstrated antifungal, antiresorptive, and cytotoxic potential.[4] A thorough understanding of these multifaceted interactions is essential for researchers and drug development professionals seeking to harness or mitigate its effects in therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound bromide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Thonzonium Bromide as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzonium bromide is a monocationic quaternary ammonium compound recognized for its potent surface-active properties.[1][2][3] In the pharmaceutical industry, it is primarily utilized as an excipient in otic and nasal formulations to enhance the dispersion and penetration of active pharmaceutical ingredients (APIs).[4][5] Its amphiphilic molecular structure allows it to reduce the surface tension of vehicles and disrupt cellular debris, thereby promoting intimate contact between the drug and target tissues.[3][4] Beyond its role as a delivery enhancer, this compound bromide exhibits intrinsic biological activities, including antifungal and antiresorptive effects.[1][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound bromide, offering critical data and methodologies essential for formulation development, research, and quality control.

Core Physicochemical Properties

The efficacy, stability, and biological interaction of this compound bromide are governed by its fundamental physicochemical characteristics. A summary of these properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound Bromide

| Property | Value | Source(s) |

| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [4] |

| CAS Number | 553-08-2 | [4][7] |

| Molecular Formula | C₃₂H₅₅BrN₄O | [4][7] |

| Molecular Weight | 591.7 g/mol | [3][4][7] |

| Melting Point | 91.5 °C | [4] |

| Solubility | Water: ≥62.1 mg/mLEthanol: ≥121.2 mg/mLDMSO: ≥53.5 mg/mL | [4][8] |

| pKa (Strongest Basic) | 3.12 (Predicted) | [4] |

| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | [4] |

| Topological Polar Surface Area | 38.2 Ų | [4] |

Surfactant Properties and Mechanism of Action

This compound bromide is classified as a cationic surfactant. Its molecular architecture features a long, hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup.[4] This amphiphilic nature enables it to adsorb at interfaces (e.g., air-water, oil-water) and lower surface tension, a fundamental property for its function as a wetting and spreading agent in pharmaceutical formulations.[4][9]

Critical Micelle Concentration (CMC)

Above a certain concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles.[4] At the CMC, the surface tension of the solution plateaus to its minimum value.[4] The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is required to saturate interfaces and form micelles, which is a hallmark of detergent action.[4]

While specific, experimentally determined CMC and surface tension at CMC (γCMC) values for this compound bromide are not extensively documented in publicly available literature, a comparative analysis with other quaternary ammonium surfactants suggests its expected performance range (Table 2).[5]

Table 2: Comparative Surfactant Properties of Quaternary Ammonium Compounds

| Surfactant | Molecular Formula | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |

| This compound Bromide | C₃₂H₅₅BrN₄O | Data Not Available | Data Not Available |

| Benzalkonium Chloride | Mixture | ~0.3 - 4.0 (Varies with alkyl chain length) | ~30 - 40 |

| Cetylpyridinium Chloride | C₂₁H₃₈ClN | ~0.02 - 0.9 | ~35 - 45 |

| Note: Data for comparative surfactants are approximate and vary with experimental conditions.[5] |

Mechanism as a Penetration Enhancer

This compound bromide enhances drug delivery through multiple mechanisms:

-

Wetting and Spreading : By lowering the formulation's surface tension, it promotes more uniform coverage over biological surfaces and penetration into small crevices.[4]

-

Membrane Fluidization : As a cationic surfactant, it can interact with negatively charged components of cell membranes, such as phospholipids. This interaction can transiently disrupt the lipid bilayer, increasing its permeability and facilitating enhanced drug absorption.[4]

Experimental Protocols

Precise characterization of surfactant properties is essential for formulation optimization. The following section details standard methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

This is the most common and direct method for determining the CMC and surface tension of surfactant solutions.[5]

Methodology:

-

Prepare Stock Solution : Create a concentrated stock solution of this compound bromide in deionized water, ensuring the concentration is well above the expected CMC.

-

Prepare Dilutions : Generate a series of dilutions from the stock solution to cover a broad concentration range, both below and above the anticipated CMC.

-

Measure Surface Tension : For each concentration, measure the surface tension using a calibrated tensiometer.[4] Allow the system to equilibrate at each concentration before recording a stable reading.

-

Plot Data : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

Determine CMC : The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration. The surface tension value at this plateau is the γCMC.[5]

Biological Interactions and Signaling Pathways

While primarily a surfactant, this compound bromide is not inert and exhibits specific biological interactions that can be likened to signaling pathway modulation.

Inhibition of V-ATPase Proton Pump

This compound bromide is a known inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for pH homeostasis in organisms like fungi.[1][8] It uncouples the pump's function, leading to cytosolic acidification and cell death without inhibiting ATP hydrolysis itself.[1][8] This specific interaction is a key component of its antifungal activity.[1]

Inhibition of Osteoclast Formation

This compound bromide has been shown to inhibit RANKL-induced osteoclast formation.[2] It achieves this by blocking the activation of key signaling molecules such as NF-κB, ERK, and c-Fos, and preventing the induction of NFATc1, a master regulator of osteoclastogenesis.[1][2] This demonstrates a targeted interaction with cellular signaling cascades involved in bone resorption.

Conclusion

This compound bromide is a multifaceted excipient whose performance is deeply rooted in its physicochemical properties. Its nature as a cationic surfactant governs its ability to lower surface tension and enhance the delivery of active ingredients in topical, nasal, and otic formulations.[4] Furthermore, its specific interactions with biological targets like the V-ATPase pump and osteoclast signaling pathways highlight its potential beyond a simple surfactant, making it a subject of interest for drug repurposing and development.[1][6] A thorough understanding and precise measurement of its properties, such as CMC and biological activity, are imperative for the rational design, optimization, and quality control of effective drug products.

References

- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound bromide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Thonzonium Bromide: A Technical Guide on its Discovery, Pharmacology, and Historical Context

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Thonzonium bromide, a monocationic quaternary ammonium compound, has been a component of pharmaceutical formulations for decades, primarily recognized for its properties as a surface-active agent. Initially developed in the mid-20th century, its primary function in early applications was to enhance the penetration and dispersion of active pharmaceutical ingredients in topical preparations, particularly in otic solutions. This technical guide provides a comprehensive overview of the discovery, historical context, and evolving pharmacological understanding of this compound bromide. It details the compound's physicochemical properties, summarizes key quantitative data from a multitude of studies, and outlines experimental protocols for its characterization. Furthermore, this document explores its multifaceted mechanisms of action, including its well-established role as a surfactant and its more recently elucidated biological activities as an inhibitor of V-ATPase, an antiresorptive agent, and a potential antiviral and anticancer compound. This guide is intended to be a definitive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge necessary to explore the full therapeutic potential of this multifaceted molecule.

Discovery and Historical Context

This compound bromide emerged from the post-World War II era of chemical and pharmaceutical innovation. While the precise "eureka" moment of its discovery is not extensively documented in readily available literature, its development is attributed to researchers at the Nepera Chemical Company .

Based on available patent information, the invention of this compound bromide can be credited to Irving B. Eisdorfer and Fred C. Ninger , who were chemists at Nepera Chemical Company. Their work in the 1950s on novel quaternary ammonium compounds led to the synthesis of this compound bromide. The company, located in Harriman, New York, was a significant producer of pharmaceutical chemicals and intermediates during that period.[1][2]

The primary innovation behind this compound bromide was the creation of a molecule with potent surface-active properties, making it an effective detergent and wetting agent.[3][4] This was particularly valuable in otic (ear) preparations, where the ability to disperse and penetrate cellular debris and earwax was crucial for the effective delivery of antibiotics and anti-inflammatory agents to the site of infection or inflammation. This application is exemplified by its inclusion in well-known formulations like Cortisporin-TC ear drops.

The broader context for the development of this compound bromide lies in the burgeoning field of surface-active agents in the mid-20th century. The discovery and application of quaternary ammonium compounds as germicides and surfactants was a significant area of research. These "cationic detergents" were recognized for their ability to lower the surface tension of water and for their inherent antimicrobial properties. This compound bromide was a product of this wave of innovation, offering a unique combination of properties that made it suitable for pharmaceutical applications.

While Nepera Chemical Company had a complex history, including environmental concerns related to its manufacturing processes, its contribution to the development of pharmaceutical excipients like this compound bromide is a notable part of its legacy.[1][5][6]

Physicochemical Properties

This compound bromide is a monocationic quaternary ammonium salt. Its chemical structure, hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylammonium bromide, confers its amphiphilic nature, which is central to its function as a surfactant. The molecule possesses a long, hydrophobic hexadecyl (C16) alkyl chain and a bulky, hydrophilic quaternary ammonium headgroup.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₅BrN₄O | [7] |

| Molecular Weight | 591.71 g/mol | [8] |

| CAS Number | 553-08-2 | [8] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in water, ethanol, and DMSO | [8] |

Pharmacological Properties and Mechanisms of Action

Initially utilized for its surfactant properties, subsequent research has revealed that this compound bromide possesses a range of intrinsic biological activities.

Surfactant and Penetration Enhancing Properties

The primary and most well-documented function of this compound bromide is its role as a surface-active agent.[3][4] By reducing the surface tension of pharmaceutical formulations, it facilitates the wetting and spreading of the medication over biological surfaces. In the context of otic preparations, this allows for the dispersion and penetration of cellular debris and exudate, thereby enhancing the contact of the active ingredients with the underlying tissues.[10]

Antimicrobial and Antifungal Activity

As a quaternary ammonium compound, this compound bromide exhibits inherent antimicrobial properties. While not its primary therapeutic indication in most formulations, this activity contributes to its overall utility. Its mechanism of antimicrobial action is multifaceted, involving the disruption of microbial cell membranes.

More specifically, this compound bromide has been shown to be an inhibitor of vacuolar ATPase (V-ATPase) in pathogenic fungi such as Candida albicans.[10] V-ATPases are proton pumps crucial for maintaining pH homeostasis in various cellular compartments. This compound bromide uncouples the V-ATPase, inhibiting proton transport without affecting ATP hydrolysis. This leads to cytosolic acidification and ultimately, cell death.[10][11]

Antiresorptive Effects on Bone

This compound bromide has been identified as an inhibitor of osteoclast formation and bone resorption.[11] It has been shown to block the RANKL-induced activation of several key signaling pathways, including NF-κB and ERK. This, in turn, prevents the induction of NFATc1, a master regulator of osteoclastogenesis. Furthermore, this compound bromide disrupts the formation of the F-actin ring in mature osteoclasts, which is essential for their bone-resorbing activity.[11]

Antiviral and Anticancer Potential

More recent research has highlighted the potential of this compound bromide as a broad-spectrum antiviral agent. It has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of several human coronaviruses, including SARS-CoV-2.[12] The 3CLpro is a viral enzyme essential for the replication of these viruses.

Additionally, preliminary studies have suggested that this compound bromide exhibits cytotoxic activity against certain cancer cell lines, opening another avenue for future research into its therapeutic applications.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound bromide.

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations

| Target/Cell Line | Assay | Value | Source |

| Candida albicans V-ATPase | Proton Transport Inhibition | EC₅₀ = 69 µM | [8] |

| SARS-CoV-2 3CLpro | Enzymatic Inhibition | IC₅₀ = 2.04 µM | [12] |

| MERS-CoV 3CLpro | Enzymatic Inhibition | IC₅₀ = 9.60 µM | [12] |

| HCoV-229E 3CLpro | Enzymatic Inhibition | IC₅₀ = 6.47 µM | [12] |

| HEK293 cells | Cytotoxicity | CC₅₀ = 9.2 µM | [9] |

| RAW 264.7 cells | Cytotoxicity | CC₅₀ = 5.7 µM | [9] |

Table 2: Anthelmintic Activity

| Helminth Species | Assay | Value | Source |

| Cooperia oncophora | Mortality | EC₅₀ = 4.5 µM | [9] |

| Ostertagia ostertagi | Mortality | EC₅₀ = 10.8 µM | [9] |

| Haemonchus contortus | Mortality | EC₅₀ = 5.1 µM | [9] |

| Teladorsagia circumcincta | Mortality | EC₅₀ = 6.7 µM | [9] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the properties of this compound bromide.

Determination of Surface Tension (Ring Detachment Method)

A common historical and contemporary method for measuring the surface tension of a liquid is the Du Noüy ring method.

-

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.

-

Apparatus: A tensiometer equipped with a torsion wire and a platinum-iridium ring.

-

Procedure:

-

The ring is cleaned and attached to the tensiometer.

-

A sample of the this compound bromide solution is placed in a container, and the ring is immersed in the liquid.

-

The force is gradually applied to the torsion wire to pull the ring upwards.

-

The force required to just detach the ring from the surface is recorded from the dial of the tensiometer.

-

The surface tension (γ) is calculated using the formula: γ = (F / 4πR) × C, where F is the detachment force, R is the radius of the ring, and C is a correction factor.

-

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standard method for evaluating the antimicrobial activity of a compound in the mid-20th century and today is the agar well diffusion method.[13][14]

-

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent.

-

Materials:

-

Nutrient agar plates

-

Test microorganism culture

-

This compound bromide solutions of known concentrations

-

Sterile cork borer or pipette tip

-

-

Procedure:

-

A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate.

-

A well of a defined diameter (e.g., 6-8 mm) is aseptically punched into the agar.

-

A specific volume of the this compound bromide solution is added to the well.

-

The plate is incubated under appropriate conditions for the test microorganism (e.g., 24-48 hours at 37°C).

-

The diameter of the zone of complete inhibition of microbial growth around the well is measured.

-

Conclusion

This compound bromide represents a fascinating case study in the evolution of a pharmaceutical excipient into a molecule with diverse and potent biological activities. From its origins as a surfactant designed to improve drug delivery in the 1950s, our understanding of its pharmacological profile has expanded significantly. Its well-characterized inhibitory effects on V-ATPase and RANKL-induced signaling, coupled with its emerging potential as an antiviral and anticancer agent, underscore the importance of re-evaluating established pharmaceutical ingredients. This technical guide provides a comprehensive foundation for researchers and drug development professionals to appreciate the historical context and leverage the multifaceted properties of this compound bromide in the pursuit of new therapeutic innovations. The detailed quantitative data and experimental protocols herein serve as a valuable resource for guiding future research and development efforts.

References

- 1. Nepera Chemical Plant – Adventure Bible School [adventurebibleschool.com]

- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 3. Vintage Nepera Chemical Company Pyridium Tablet Bottle With Paper Label | eBay [ebay.com]

- 4. This compound bromide - Wikipedia [en.wikipedia.org]

- 5. Nepera property is sold to a pollution remediation firm [thephoto-news.com]

- 6. The walls came tumbling down [thephoto-news.com]

- 7. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. US2599697A - Testing for quaternary ammonium compounds - Google Patents [patents.google.com]

- 11. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

Beyond the Surface: An In-depth Technical Guide to the Biological Activities of Thonzonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzonium bromide, a quaternary ammonium compound, is well-established in pharmaceutical formulations as a cationic surfactant that enhances the penetration and dispersion of active ingredients.[1][2][3] Its primary application has been in otic and nasal preparations to facilitate drug delivery through cellular debris.[3][4] However, a growing body of evidence reveals that this compound bromide possesses a range of intrinsic biological activities that extend far beyond its role as a surface-active agent.

This technical guide provides a comprehensive exploration of these non-surfactant properties, focusing on the molecular mechanisms, cellular effects, and potential therapeutic applications of this compound bromide. We will delve into its roles as a vacuolar ATPase (V-ATPase) inhibitor, a modulator of osteoclastogenesis, a potential anti-cancer agent in malignant pleural mesothelioma, and a broad-spectrum antiviral compound. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the multifaceted pharmacological profile of this compound.

Core Biological Activities of this compound Bromide

Inhibition of Vacuolar H+-ATPase (V-ATPase)

A primary non-surfactant mechanism of this compound bromide is the uncoupling of vacuolar H+-ATPase (V-ATPase).[5][6][7] V-ATPases are proton pumps crucial for maintaining pH homeostasis in various cellular compartments.[8] this compound bromide disrupts the coupling between ATP hydrolysis and proton transport, leading to the acidification of the cytosol and subsequent cell death, a mechanism observed in fungi like Candida albicans.[4][7]

Anti-resorptive Action on Osteoclasts

This compound bromide has been shown to inhibit bone resorption by affecting osteoclasts, the cells responsible for bone breakdown.[9][10][11] This activity is mediated through the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway. Specifically, it blocks the activation of key downstream effectors including NF-κB, ERK, and c-Fos, and disrupts the formation of the F-actin ring, a critical structure for osteoclast function.[4][11][12]

Anti-Cancer Activity in Malignant Pleural Mesothelioma (MPM)

Recent studies have identified this compound bromide as a potent cytotoxic agent against malignant pleural mesothelioma (MPM) cell lines.[13][14][15][16] Its anti-cancer effects are attributed to the suppression of ERK1/2 phosphorylation and the induction of p38 phosphorylation, pathways involved in cell proliferation and stress responses.[6][14][16] Furthermore, it affects mitochondrial function, leading to mitochondrial uncoupling and apoptosis.[14][16]

Antiviral Activity via 3CL Protease Inhibition

This compound bromide has emerged as a promising antiviral agent, particularly against human coronaviruses.[2][17] It acts as a potent inhibitor of the 3C-like protease (3CLpro), a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2.[2][17] Its ability to inhibit 3CLpro from various coronaviruses suggests a broad-spectrum antiviral potential.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound bromide.

Table 1: V-ATPase Inhibition and Antifungal Activity

| Parameter | Value | Organism/System | Reference |

| EC50 (Proton Transport) | 69 µM | S. cerevisiae (purified vacuolar membrane vesicles) | [5][18] |

| Growth Inhibition (Yeast) | Inhibition at 10 µM, Complete inhibition at 50-100 µM | S. cerevisiae | [6][19] |

Table 2: Anti-resorptive Activity

| Parameter | Concentration | Cell Type | Effect | Reference |

| Osteoclastogenesis Inhibition | 25-400 nM | Bone marrow-derived macrophages (BMDMs) | Inhibition of RANKL-induced osteoclast formation | [18] |

| Bone Resorption Inhibition | 100-200 nM | Mature Osteoclasts | Inhibition of bone resorption | [18] |

Table 3: Anti-Cancer Activity (Malignant Pleural Mesothelioma)

| Cell Lines | Assay | Concentration | Exposure Time | Effect | Reference |

| Mero-14, Mero-25, IST-Mes2, NCI-H28, Ren, MSTO-211H | MTT Assay | 1 µM | 72 hours | Cytotoxicity | [19] |

| MeT-5A (SV40-immortalized mesothelial cells) | MTT Assay | 1 µM | 72 hours | Cytotoxicity | [19] |

Table 4: Antiviral Activity (3CL Protease Inhibition)

| Virus | Assay Type | IC50 (µM) | Reference |

| SARS-CoV-2 | FRET-based | 2.04 | [2] |

| SARS-CoV | FRET-based | 2.72 | [2] |

| MERS-CoV | FRET-based | 9.60 | [2] |

| HCoV-229E | FRET-based | 6.47 | [2] |

Experimental Protocols

V-ATPase Proton Transport Assay

This assay measures the ATP-dependent proton pumping activity of V-ATPase in purified vacuolar membrane vesicles using the pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA).

-

Materials:

-

Purified vacuolar membrane vesicles

-

ACMA dye

-

This compound bromide stock solution (in DMSO)

-

Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.4, 100 mM KCl, 1 mM MgCl₂)

-

ATP solution

-

Fluorometer (Excitation: 410 nm, Emission: 490 nm)

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and 1 µM ACMA.[20]

-

Add purified vacuolar membrane vesicles (10-20 µg of protein).[20]

-

Add this compound bromide to the desired final concentration (e.g., a range from 1 µM to 200 µM). Use DMSO as a vehicle control.[20]

-

Incubate on ice for 10 minutes.[20]

-

Initiate the reaction by adding MgATP to a final concentration of 0.5-1 mM.[20]

-

Monitor the quenching of ACMA fluorescence over time. The initial rate of fluorescence quenching corresponds to the proton transport activity.[20]

-

Calculate the percentage of inhibition relative to the DMSO control to determine the EC50 value.[5]

-

Osteoclast Formation and Bone Resorption Assays

This assay quantifies the differentiation of osteoclast precursors into mature osteoclasts.

-

Materials:

-

Bone marrow-derived macrophages (BMMs)

-

α-MEM supplemented with 10% FBS and antibiotics

-

Macrophage colony-stimulating factor (M-CSF)

-

RANKL

-

This compound bromide

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

-

Procedure:

-

Seed BMMs in 96-well plates (1 x 10⁴ cells/well).[9]

-

Culture cells in α-MEM with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce differentiation.[9]

-

Add this compound bromide at various concentrations to the culture medium.[9]

-

Incubate for 4-6 days, replacing the medium as needed.[9]

-

Fix the cells and stain for TRAP activity.[21]

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered osteoclasts.[21]

-

This assay measures the resorptive function of mature osteoclasts.

-

Materials:

-

Dentine slices or calcium phosphate-coated plates

-

Mature osteoclasts (differentiated as described above)

-

This compound bromide

-

-

Procedure:

-

Culture mature osteoclasts on dentine slices or coated plates.[9]

-

Treat the cells with various concentrations of this compound bromide for 48-72 hours.[9]

-

Remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using microscopy.[21]

-

Quantify the resorbed area using image analysis software.[21]

-

Malignant Pleural Mesothelioma (MPM) Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound bromide on MPM cells.

-

Materials:

-

MPM cell lines (e.g., Mero-14, MSTO-211H)

-

Complete culture medium

-

This compound bromide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed MPM cells in a 96-well plate (5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.[19]

-

Treat the cells with a series of dilutions of this compound bromide (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 72 hours).[19]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[19]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm.[19]

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[19]

-

3CL Protease Inhibition (FRET-based) Assay

This assay quantifies the inhibitory effect of this compound bromide on the enzymatic activity of 3CL protease.

-

Materials:

-

Recombinant 3CL protease (e.g., from SARS-CoV-2)

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

This compound bromide

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound bromide in the assay buffer.[17]

-

In a 96-well plate, add the recombinant 3CLpro enzyme to each well.[17]

-

Add the diluted this compound bromide and incubate to allow for binding.[17]

-

Initiate the enzymatic reaction by adding the FRET substrate.[17]

-

Immediately measure the increase in fluorescence over time, which corresponds to the enzyme activity.[17]

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value.[17]

-

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of V-ATPase uncoupling by this compound Bromide.

Caption: Inhibition of RANKL-induced signaling by this compound Bromide.

Caption: General workflow for assessing this compound Bromide's cytotoxicity.

Conclusion

This compound bromide is a pharmacologically versatile compound with significant biological activities that are independent of its surfactant properties. Its ability to inhibit V-ATPase, suppress osteoclast formation and function, induce cytotoxicity in cancer cells, and inhibit viral replication highlights its potential for repositioning in various therapeutic areas. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound bromide. Future investigations should focus on elucidating the detailed molecular interactions, optimizing its efficacy and safety profiles in preclinical models, and exploring its potential in combination therapies.

References

- 1. youtube.com [youtube.com]

- 2. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound bromide - Wikipedia [en.wikipedia.org]

- 4. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibitors of V-ATPase Proton Transport Reveal Uncoupling Functions of Tether Linking Cytosolic and Membrane Domains of V0 Subunit a (Vph1p) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. This compound (bromide) - Antiparasitics - CAT N°: 31253 [bertin-bioreagent.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. RO4929097 regulates RANKL-induced osteoclast formation and LPS-mediated bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Thonzonium Bromide as a Monocationic Detergent: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of thonzonium bromide, a monocationic quaternary ammonium compound, focusing on its role as a detergent in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, mechanisms of action, and relevant experimental protocols.

Executive Summary

This compound bromide is a versatile excipient widely recognized for its surfactant properties.[1][2] It is utilized in various pharmaceutical preparations, particularly in otic and nasal drops, to enhance the dispersion and penetration of active pharmaceutical ingredients (APIs).[1][3][4] Its efficacy stems from its ability to reduce surface tension and interact with cellular membranes, thereby facilitating drug delivery.[1][5] Beyond its role as a surfactant, this compound bromide exhibits intrinsic biological activities, including the inhibition of V-ATPase and modulation of key signaling pathways, which are of growing interest in various therapeutic areas.[3][4] This guide consolidates the available quantitative data, details essential experimental methodologies, and visualizes the underlying mechanisms to support further research and development.

Physicochemical Properties of this compound Bromide

A thorough understanding of the physicochemical characteristics of this compound bromide is fundamental to its application in drug formulation. These properties govern its solubility, stability, and interactions with biological systems.

| Property | Value | Source(s) |

| Chemical Name | N-(2-{--INVALID-LINK--amino}ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [1] |

| CAS Number | 553-08-2 | [1] |

| Molecular Formula | C₃₂H₅₅BrN₄O | [1][6] |

| Molecular Weight | 591.7 g/mol | [1][6] |

| Melting Point | 91.5 °C | [1][7] |

| Solubility | Water: ≥62.1 mg/mLEthanol: ≥121.2 mg/mLDMSO: ≥53.5 mg/mL | [1][6][8] |

| Predicted logP | 4.92 | [6][9] |

| EC₅₀ (V-ATPase Inhibition) | 69 µM | [6][8][10][11] |

| IC₅₀ (SARS-CoV-2 3CLpro) | 2.04 ± 0.25 µM | [6][9] |

Core Function as a Monocationic Detergent

This compound bromide's primary role as a detergent is attributed to its amphiphilic molecular structure, which consists of a hydrophilic quaternary ammonium headgroup and a long, hydrophobic alkyl chain.[1][6] This structure allows it to align at interfaces, such as air-water or oil-water, and reduce surface tension.[1]

Mechanism of Action

The detergent action of this compound bromide enhances drug delivery through several mechanisms:

-

Wetting and Spreading: By lowering the surface tension of the formulation vehicle, it promotes more uniform spreading over biological surfaces and penetration into small crevices.[1]

-

Membrane Fluidization: As a cationic surfactant, it can interact with the negatively charged components of cell membranes, leading to a temporary and reversible disruption of the lipid bilayer.[1][5] This increases membrane permeability, facilitating the absorption of co-administered APIs.[1]

-

Disruption of Cellular Debris: In applications such as otic preparations, this compound bromide helps to disperse and break down cellular debris and exudate, thereby clearing the path for the active drug to reach its target tissue.[2][3][4]

Key Signaling Pathways Modulated by this compound Bromide

Recent research has demonstrated that this compound bromide's activity extends beyond its surfactant properties to the modulation of specific intracellular signaling pathways.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)

This compound bromide is a known inhibitor of the V-ATPase proton pump.[4][10] It acts as an uncoupler, inhibiting proton transport without affecting ATP hydrolysis.[8][10] This disruption of proton translocation leads to the acidification of the cytosol, which can contribute to its antimicrobial and cytotoxic effects.[4][10]

Modulation of RANKL-Induced Signaling

In the context of bone metabolism, this compound bromide has been shown to inhibit osteoclast formation and bone resorption induced by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[11][13][14] This is achieved by blocking the activation of several downstream signaling molecules, including NF-κB, ERK, and c-Fos, and preventing the induction of NFATc1, a master regulator of osteoclastogenesis.[5][11][13]

Regulation of ERK1/2 and p38 MAPK Pathways

In studies on malignant pleural mesothelioma, this compound bromide has been observed to suppress the phosphorylation of ERK1/2, a key pathway in cell proliferation.[15][16] Concurrently, it can increase the phosphorylation of p38, a kinase involved in cellular stress responses and apoptosis.[15][16]

Experimental Protocols

The following section details methodologies for key experiments to characterize the properties and activity of this compound bromide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

This protocol outlines the use of tensiometry to determine the CMC of this compound bromide.

Materials and Equipment:

-

This compound bromide

-

Deionized water

-

Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare Stock Solution: Accurately weigh this compound bromide and dissolve it in deionized water to create a concentrated stock solution, well above the expected CMC.

-

Prepare Dilutions: Perform a series of dilutions from the stock solution to cover a wide range of concentrations.

-

Measure Surface Tension: For each concentration, measure the surface tension using the tensiometer. Ensure the system is equilibrated at each concentration before taking a reading.

-

Plot Data: Plot the measured surface tension as a function of the logarithm of the this compound bromide concentration.

-

Determine CMC: The plot will show a sharp break point. The concentration at this inflection point is the CMC.

In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to assess the effect of this compound bromide on the permeation of an API through the skin.[3]

Materials and Equipment:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Test formulations (with and without this compound bromide)

-

Magnetic stirrer

-

Water bath with circulator

-

HPLC or other suitable analytical instrument

Procedure:

-

Skin Preparation: Thaw excised skin and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[3]

-

Cell Setup: Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C ± 1°C.[3]

-

Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor chamber.[3]

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with fresh receptor solution.[3]

-

Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method like HPLC.[3]

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area over time to determine the flux and permeability coefficient.[3]

V-ATPase Dependent Proton Transport Assay

This protocol is adapted from studies on yeast vacuolar membrane vesicles to measure the inhibition of proton transport by this compound bromide.[6]

Materials and Equipment:

-

Purified vacuolar membrane vesicles

-

This compound bromide stock solution

-

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe

-

Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄)

-

ATP stock solution

-

Spectrofluorometer

Procedure:

-

Incubation: Incubate purified vacuolar membrane vesicles with desired concentrations of this compound bromide for 10 minutes on ice.[6]

-

Assay Setup: Add the vesicle suspension to the assay buffer containing ACMA in a cuvette and record the baseline fluorescence.[6]

-

Initiate Reaction: Initiate proton transport by adding ATP and MgSO₄.[6]

-

Monitor Fluorescence: Monitor the quenching of ACMA fluorescence, which is indicative of proton transport into the vesicles.[6]

-

Data Analysis: Calculate the initial velocities of proton transport and compare the treated samples to untreated controls to determine the percent inhibition and calculate the EC₅₀ value.[6]

Conclusion

This compound bromide is a multifaceted compound with well-established detergent properties that are beneficial for enhancing drug delivery in various pharmaceutical formulations.[3][6] Its ability to reduce surface tension, fluidize cell membranes, and disrupt cellular debris contributes to its effectiveness as a penetration enhancer.[1][5] Furthermore, its specific inhibitory actions on V-ATPase and key signaling cascades present opportunities for its application in a broader therapeutic context.[4][6][13][15] The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this compound bromide in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. This compound bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound bromide inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Thonzonium: A Technical Guide to its Functional Groups and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzonium bromide is a monocationic quaternary ammonium compound with a multifaceted pharmacological profile.[1][2] Primarily recognized for its role as a surface-active agent in topical and otic formulations, it enhances the penetration and efficacy of active pharmaceutical ingredients by disrupting cellular debris.[2][3] Beyond its surfactant properties, this compound exhibits intrinsic biological activities, including antifungal, antiresorptive, and potential antiviral and anti-cancer effects.[3][4] This technical guide provides a comprehensive analysis of the chemical structure of this compound, delineates the roles of its key functional groups, and summarizes its known mechanisms of action and physicochemical properties. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Chemical Structure and Functional Groups

This compound bromide is chemically known as N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide.[2] Its amphiphilic nature, crucial to its function, is conferred by distinct hydrophobic and hydrophilic moieties.

Key Functional Groups:

-

Quaternary Ammonium Headgroup: A positively charged, hydrophilic group responsible for the molecule's classification as a cationic surfactant. This group interacts with negatively charged components of cell membranes, contributing to membrane fluidization and increased permeability.[2]

-

Hexadecyl (C16) Alkyl Chain: A long, hydrophobic tail that facilitates the molecule's insertion into lipid bilayers and drives the formation of micelles.[2] This lipophilic character is essential for its detergent properties.

-

Pyrimidinyl Group: A nitrogen-containing aromatic ring that contributes to the overall electronic and steric properties of the molecule and is involved in specific biological interactions.

-

p-Methoxybenzyl Group: A methoxy-substituted benzene ring that adds to the steric bulk and potential for aromatic interactions.

-

Tertiary Amine Linker: Connects the pyrimidinyl and p-methoxybenzyl groups to the ethyl chain, providing rotational flexibility.

The bromide ion serves as the counter-ion to the positively charged quaternary ammonium nitrogen.

Physicochemical Properties

A thorough understanding of this compound bromide's physicochemical properties is critical for formulation development and predicting its biological behavior.

| Property | Value | Source(s) |

| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [2] |

| CAS Number | 553-08-2 | [2] |

| Molecular Formula | C₃₂H₅₅BrN₄O | [2][5] |

| Molecular Weight | 591.7 g/mol | [2][6] |

| Melting Point | 91.5 °C | [2] |

| Solubility | Water: ≥62.1 mg/mL, Ethanol: ≥121.2 mg/mL, DMSO: ≥53.5 mg/mL | [2][7] |

| pKa (Strongest Basic) | 3.12 (Predicted) | [2] |

| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | [2] |

| Topological Polar Surface Area | 38.2 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 22 | [2] |

Mechanisms of Action and Biological Activities

This compound bromide's biological effects are mediated through several distinct mechanisms, ranging from physical disruption of cellular structures to specific inhibition of key enzymes and signaling pathways.

Surfactant and Detergent Action

As a cationic surfactant, this compound bromide lowers the surface tension of formulations, promoting wetting and spreading on biological surfaces.[2] Its primary role in many pharmaceutical products is to disperse and penetrate cellular debris and exudate, thereby enhancing the tissue contact of active ingredients.[1][3] At a cellular level, it can fluidize cell membranes, temporarily increasing their permeability.[2]

Caption: Logical flow of this compound Bromide's surfactant action.

Inhibition of Vacuolar H+-ATPase (V-ATPase)

This compound bromide is a known inhibitor of the V-ATPase proton pump.[2][8] V-ATPases are crucial for acidifying intracellular compartments, a process vital for numerous cellular functions.[2] this compound bromide uncouples the V-ATPase, inhibiting proton transport without blocking ATP hydrolysis.[1][7] This disruption of pH homeostasis contributes to its antifungal activity against pathogens like Candida albicans.[1][7]

Caption: Inhibition of the V-ATPase proton pump by this compound Bromide.

Inhibition of RANKL-Induced Osteoclastogenesis

This compound bromide has been shown to inhibit osteoclast formation and bone resorption.[1][9] It blocks the RANKL-induced activation of key signaling molecules including NF-κB, ERK, and c-Fos, and prevents the induction of NFATc1, a master regulator of osteoclastogenesis.[1][9] Furthermore, it disrupts the formation of the F-actin ring in mature osteoclasts, which is essential for bone resorption.[1][9]

Caption: this compound Bromide's inhibition of the RANKL signaling pathway.

Other Biological Activities

-

Antiviral Activity: Recent studies have identified this compound bromide as a potential broad-spectrum inhibitor of the main protease (3CLpro) of human coronaviruses, including SARS-CoV-2.[4] It acts as a noncompetitive inhibitor of SARS-CoV-2 3CLpro.[4]

-

Inhibition of F. tularensis acid phosphatase B (AcpB): It is an inhibitor of this bacterial enzyme.[8]

-

Anthelmintic Activity: this compound has demonstrated mortality against various helminths.[8]

Quantitative Biological Data

The following table summarizes key quantitative measures of this compound bromide's biological activity.

| Target/Activity | Metric | Value | Organism/System | Source(s) |

| V-ATPase Proton Transport | EC₅₀ | 69 µM | C. albicans purified vacuolar membrane vesicles | [7][8][9] |

| F. tularensis AcpB | Kᵢ | 0.59 µM | Francisella tularensis | [8] |

| SARS-CoV-2 3CLpro | IC₅₀ | 2.04 ± 0.25 µM | In vitro enzyme assay | [4] |

| SARS-CoV-2 3CLpro | Kᵢ | 2.62 µM | In vitro enzyme assay | [4] |

| RANKL-Induced Osteoclastogenesis | Inhibition | 25-400 nM | Bone marrow-derived macrophages (BMDMs) | [8] |

| Yeast Cell Growth | Inhibition | 10 µM (mild), 50-100 µM (complete) | Saccharomyces cerevisiae | [7] |

| Cytotoxicity (HEK293 cells) | CC₅₀ | 9.2 µM | Human Embryonic Kidney 293 cells | [8] |

| Cytotoxicity (RAW 264.7 cells) | CC₅₀ | 5.7 µM | Murine macrophage cell line | [8] |

| Anthelmintic (C. oncophora) | EC₅₀ | 4.5 µM | Cooperia oncophora | [8] |

| Anthelmintic (O. ostertagi) | EC₅₀ | 10.8 µM | Ostertagia ostertagi | [8] |

| Anthelmintic (H. contortus) | EC₅₀ | 5.1 µM | Haemonchus contortus | [8] |

| Anthelmintic (T. circumcincta) | EC₅₀ | 6.7 µM | Teladorsagia circumcincta | [8] |

Experimental Protocols

V-ATPase Proton Transport Inhibition Assay

This protocol measures the effect of this compound bromide on ATP-dependent proton transport in purified vacuolar membrane vesicles.[7]

Caption: Workflow for the V-ATPase proton transport inhibition assay.

Methodology:

-

Preparation: Purified vacuolar membrane vesicles (10 µg of protein) are incubated with varying concentrations of this compound bromide on ice for 10 minutes.[7]

-

Assay: The vesicle suspension is added to an assay buffer containing the fluorescent probe ACMA (9-amino-6-chloro-2-methoxyacridine) in a cuvette.[3]

-

Measurement: The cuvette is placed in a spectrofluorometer, and baseline fluorescence is recorded (Excitation: 410 nm, Emission: 490 nm).[3][7] ATP-dependent proton transport is initiated by adding 0.5 mM ATP and 1 mM MgSO₄.[7]

-

Analysis: The initial velocity of fluorescence quenching is calculated over the first 15 seconds.[7] The percentage of inhibition compared to an untreated control is used to determine the EC₅₀ value.[3]

Yeast Cell Growth Inhibition Assay

This protocol assesses the concentration-dependent effect of this compound bromide on the growth of yeast cells.[3]

Methodology:

-

Cell Culture: A wild-type yeast strain (e.g., Saccharomyces cerevisiae) is grown overnight in a liquid medium to the mid-log phase (A₆₀₀ of 0.4–0.6).[3]

-

Dilution: The cell culture is diluted to a starting A₆₀₀ of approximately 0.1 in a fresh medium.[3]

-

Treatment: In a 96-well plate, the diluted cell culture is added to wells containing serial dilutions of this compound bromide (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.[3]

-

Incubation and Measurement: The plate is incubated at 37°C with shaking. The optical density (A₆₀₀) is measured at regular intervals for 24-48 hours.[3]

-

Analysis: Growth curves (A₆₀₀ vs. time) are plotted for each concentration to determine the concentrations at which growth is inhibited.[3]

In Vitro Skin Permeation Study

This protocol details the methodology for assessing the permeation of an active pharmaceutical ingredient (API) from a topical formulation containing this compound Bromide using Franz diffusion cells.[10]

Methodology:

-

Skin Preparation: Full-thickness skin (e.g., porcine ear skin) is excised, and subcutaneous fat is removed. The skin is mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment.[10]

-

Equilibration: The receptor compartment is filled with a suitable receptor solution (e.g., PBS, pH 7.4), and the system is allowed to equilibrate.[10]

-

Formulation Application: A finite dose of the test formulation (with and without this compound Bromide) is applied to the skin surface in the donor chamber.[10]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor solution is withdrawn and replaced with a fresh, pre-warmed solution.[10]

-

Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method like HPLC. The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated by dividing the Jss of the formulation with this compound Bromide by the Jss of the control.[10]

Conclusion

This compound bromide is a structurally complex molecule with a range of biological activities that extend beyond its well-established role as a pharmaceutical surfactant. Its ability to inhibit V-ATPase, modulate the RANKL signaling pathway, and potentially inhibit viral proteases makes it a compound of significant interest for further research. The detailed structural analysis, quantitative data, and experimental protocols provided in this guide offer a solid foundation for drug development professionals and researchers exploring the therapeutic potential of this compound bromide and its analogues.

References

- 1. This compound | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and mechanism of action of this compound bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Bromide | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound bromide - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Thonzonium Bromide in Cell Lysis Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzonium bromide is a monocationic quaternary ammonium surfactant and detergent.[1][2][3] Its amphipathic nature, consisting of a hydrophilic quaternary ammonium headgroup and a long hydrophobic alkyl chain, allows it to interact with and disrupt cellular membranes.[4] This property makes it a candidate for cell lysis in various experimental settings. Beyond its general surfactant properties, this compound bromide exhibits specific biological activities, including the inhibition of vacuolar H+-ATPase (V-ATPase), which can lead to cytosolic acidification and cell death.[5][6][7] These characteristics suggest that this compound bromide can be a useful tool for cell lysis, particularly in studies where downstream applications may be sensitive to harsh, denaturing detergents.

This document provides detailed application notes and protocols for the use of this compound bromide in cell lysis experiments, designed to guide researchers in effectively utilizing this compound for the extraction of cellular contents.

Mechanism of Action in Cell Lysis

This compound bromide's primary mechanism for inducing cell lysis is through the disruption of the cell membrane's integrity. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to the disorganization of the lipid bilayer and the formation of pores, ultimately resulting in the release of intracellular contents.[3]

Unlike strong, denaturing detergents such as sodium dodecyl sulfate (SDS), this compound bromide's lytic effects can be associated with more specific biochemical interactions, including its inhibitory effect on V-ATPase.[4][5] This targeted action may offer advantages in preserving the functionality of certain proteins and cellular complexes for downstream analysis.

Data Presentation

The following tables summarize key quantitative data related to the cytotoxic and inhibitory properties of this compound bromide, which can inform the selection of appropriate concentrations for cell lysis experiments.

Table 1: Cytotoxicity of this compound Bromide in Various Cell Lines

| Cell Type/Target | Assay | Concentration / IC50 | Exposure Time | Reference(s) |

| Malignant Pleural Mesothelioma (MPM) Cell Lines | MTT Assay | 1 µM (tested concentration) | 72 hours | [7] |

| SV40-immortalized mesothelial cell line (MeT-5A) | MTT Assay | 1 µM (tested concentration) | 72 hours | [7] |

| Yeast Cells (Saccharomyces cerevisiae) | Growth Inhibition | 10 µM (inhibition begins) | Not Specified | [4][6] |

| Yeast Cells (Saccharomyces cerevisiae) | Growth Inhibition | 50-100 µM (complete inhibition) | Not Specified | [4][6] |

Table 2: Inhibitory Activity of this compound Bromide

| Target | Assay | IC50 Value | Reference(s) |

| SARS-CoV-2 3CLpro | FRET-based enzymatic inhibition | 2.04 ± 0.25 µM | [8] |

| SARS-CoV 3CLpro | FRET-based enzymatic inhibition | 2.72 µM | [8] |

| MERS-CoV 3CLpro | FRET-based enzymatic inhibition | 9.60 µM | [8] |

| HCoV-229E 3CLpro | FRET-based enzymatic inhibition | 6.47 µM | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Stock Solution

Materials:

-

This compound bromide powder

-

Sterile Dimethyl sulfoxide (DMSO) or 100% ethanol

-

Sterile microcentrifuge tubes

Procedure:

-

Under sterile conditions, accurately weigh the desired amount of this compound bromide powder.

-

Dissolve the powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[6]

-

Vortex the solution thoroughly to ensure complete dissolution.[6]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]

-

Store the stock solution at -20°C.

Protocol 2: General Cell Lysis Protocol using this compound Bromide

This protocol provides a general framework for cell lysis. The optimal concentration of this compound bromide and incubation time should be determined empirically for each cell type and downstream application.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., Tris-HCl, HEPES) compatible with downstream applications

-

This compound bromide stock solution

-

Protease and phosphatase inhibitor cocktails (recommended)

-

Microcentrifuge tubes, ice-cold

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Cell Preparation:

-

Adherent Cells: Wash the cell monolayer once with ice-cold PBS. Aspirate the PBS completely.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

-

-

Lysis Buffer Preparation:

-

Prepare the desired lysis buffer on ice.

-

Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.

-

Prepare serial dilutions of this compound bromide in the lysis buffer to achieve the desired final concentrations. A starting range of 10 µM to 100 µM is recommended based on available cytotoxicity data.[4][6][7]

-

-

Cell Lysis:

-

Adherent Cells: Add the prepared lysis buffer containing this compound bromide to the culture dish (e.g., 0.5 mL for a 60 mm dish).

-

Suspension Cells: Resuspend the cell pellet in the prepared lysis buffer containing this compound bromide.

-

Incubate on ice for 10-30 minutes with gentle agitation. The optimal incubation time may vary.

-

-

Lysate Collection and Clarification:

-

Adherent Cells: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: The lysate is already in a microcentrifuge tube.

-